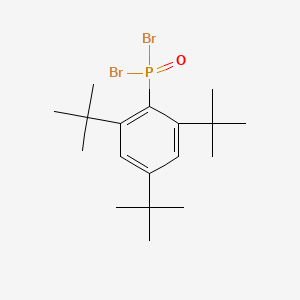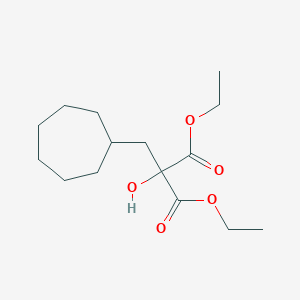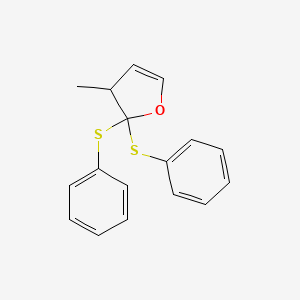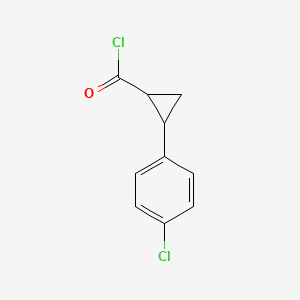
2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(phenylazo)phenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-BIS(1,1-DIMETHYLPROPYL)PHENOXY]-N-[4-[[[(4-CYANOPHENYL)AMINO]CARBONYL]AMINO]-5-HYDROXY-2-(PHENYLAZO)PHENYL]HEXANAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-BIS(1,1-DIMETHYLPROPYL)PHENOXY]-N-[4-[[[(4-CYANOPHENYL)AMINO]CARBONYL]AMINO]-5-HYDROXY-2-(PHENYLAZO)PHENYL]HEXANAMIDE involves multiple steps, including the formation of the phenoxy and phenylazo groups, followed by the coupling of these intermediates. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-BIS(1,1-DIMETHYLPROPYL)PHENOXY]-N-[4-[[[(4-CYANOPHENYL)AMINO]CARBONYL]AMINO]-5-HYDROXY-2-(PHENYLAZO)PHENYL]HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-[2,4-BIS(1,1-DIMETHYLPROPYL)PHENOXY]-N-[4-[[[(4-CYANOPHENYL)AMINO]CARBONYL]AMINO]-5-HYDROXY-2-(PHENYLAZO)PHENYL]HEXANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2,4-BIS(1,1-DIMETHYLPROPYL)PHENOXY]-N-[4-[[[(4-CYANOPHENYL)AMINO]CARBONYL]AMINO]-5-HYDROXY-2-(PHENYLAZO)PHENYL]HEXANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[2,4-BIS(1,1-DIMETHYLPROPYL)PHENOXY]-N-[4-[[[(4-CYANOPHENYL)AMINO]CARBONYL]AMINO]-5-HYDROXY-2-(PHENYLAZO)PHENYL]HEXANAMIDE include other phenoxy and phenylazo derivatives with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be tailored to achieve desired effects by modifying its structure.
Properties
CAS No. |
93783-17-6 |
|---|---|
Molecular Formula |
C42H50N6O4 |
Molecular Weight |
702.9 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-5-hydroxy-2-phenyldiazenylphenyl]hexanamide |
InChI |
InChI=1S/C42H50N6O4/c1-8-11-17-38(52-37-23-20-29(41(4,5)9-2)24-32(37)42(6,7)10-3)39(50)45-33-26-36(49)35(25-34(33)48-47-31-15-13-12-14-16-31)46-40(51)44-30-21-18-28(27-43)19-22-30/h12-16,18-26,38,49H,8-11,17H2,1-7H3,(H,45,50)(H2,44,46,51) |
InChI Key |
IIVBRLPTAIRAFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=C(C=C(C(=C1)O)NC(=O)NC2=CC=C(C=C2)C#N)N=NC3=CC=CC=C3)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3'-[(2-Bromo-2-cyanoethyl)azanediyl]dipropanenitrile](/img/structure/B14371626.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)




![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)
![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)
